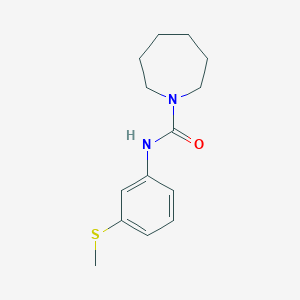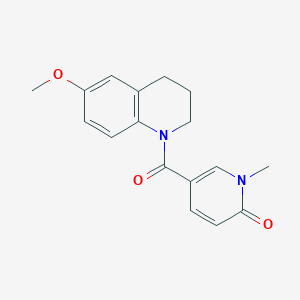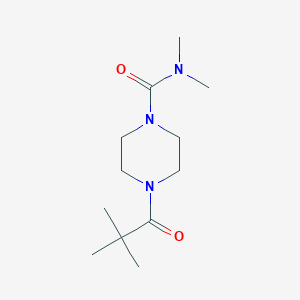
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide, also known as DMP323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Mécanisme D'action
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition has been shown to induce cell death in cancer cells and reduce inflammation. This compound binds to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage and cell death.
Biochemical and physiological effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits PARP activity, leading to the accumulation of DNA damage and cell death. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of neurological disorders, this compound has been shown to have neuroprotective effects by reducing neuronal damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Additionally, this compound has been extensively studied in preclinical models, and its mechanism of action and biochemical effects are well understood. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Orientations Futures
There are several future directions for the study of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide. One potential application is in the treatment of cancer. This compound has shown promising results in preclinical studies, and its efficacy in clinical trials should be investigated. Additionally, this compound has potential applications in the treatment of inflammation and neurological disorders. Further studies are needed to determine the safety and efficacy of this compound in humans and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the synthesis of this compound and its derivatives should be optimized to improve their solubility and potency.
Méthodes De Synthèse
The synthesis of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide involves the reaction of 2,2-dimethylpropionyl chloride with N,N-dimethylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with isocyanate to form the final product, this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Propriétés
IUPAC Name |
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)10(16)14-6-8-15(9-7-14)11(17)13(4)5/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQKYJATVYOMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)

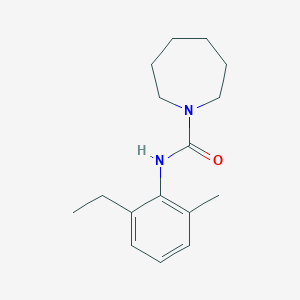
![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
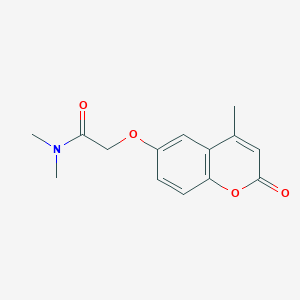
![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)

